8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a heptyl chain. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.
Alkylation: The piperazine intermediate is then alkylated with heptyl bromide to introduce the heptyl chain.
Purine ring formation: The alkylated piperazine is reacted with 1,3-dimethyluric acid under acidic conditions to form the purine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
Caffeine: A purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Uniqueness
8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a fluorophenyl group, a piperazine ring, and a heptyl chain, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H35FN6O2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H35FN6O2/c1-4-5-6-7-10-13-32-21(27-23-22(32)24(33)29(3)25(34)28(23)2)18-30-14-16-31(17-15-30)20-12-9-8-11-19(20)26/h8-9,11-12H,4-7,10,13-18H2,1-3H3 |
InChI Key |
CXRPSCKILQQODL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.